molecular formula C13H11N3 B1471112 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine CAS No. 1803599-43-0

1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine

Cat. No.: B1471112
CAS No.: 1803599-43-0
M. Wt: 209.25 g/mol
InChI Key: VEOLLMFKOIOFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-1H-imidazo[4,5-c]pyridine (CAS 1803599-43-0) is a high-purity chemical compound supplied at a minimum of 95% purity. This molecule features an imidazopyridine core, a privileged scaffold in medicinal chemistry known for its significant clinical diversity and wide range of biological activities . The imidazo[4,5-c]pyridine structure is a key pharmacophore in developing novel therapeutic agents, particularly in antiviral and anticancer research . Compounds based on this scaffold are frequently investigated for their potency and selectivity. This product is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. For specific handling and storage information, please refer to the provided Safety Data Sheet (SDS).

Properties

IUPAC Name

1-(4-methylphenyl)imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-10-2-4-11(5-3-10)16-9-15-12-8-14-7-6-13(12)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOLLMFKOIOFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine is a compound belonging to the imidazo[4,5-c]pyridine class, which has garnered attention for its potential biological activities. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's structure can be denoted as follows:

  • Chemical Formula : C13_{13}H12_{12}N2_{2}
  • Molecular Weight : 200.25 g/mol

The imidazo[4,5-c]pyridine framework is known for its diverse biological activities, which can be influenced by various substituents on the aromatic rings.

1. Antimicrobial Activity

Research indicates that imidazo[4,5-c]pyridine derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of pathogens:

  • Bacterial Strains Tested :
    • Escherichia coli
    • Bacillus cereus

The minimum inhibitory concentration (MIC) values for related compounds typically range from 3.12 to 12.5 μg/mL against these bacteria, showcasing promising antibacterial activity compared to standard antibiotics like ciprofloxacin .

2. Anticancer Activity

The anticancer potential of this compound is highlighted in several studies focusing on its ability to inhibit cancer cell proliferation. For instance:

  • Cell Lines Tested :
    • U87 (glioblastoma)
    • SW620 (colon cancer)

Recent findings suggest that certain derivatives within this class can inhibit Src family kinases (SFKs), which are critical in cancer progression. Compounds have shown IC50_{50} values in the submicromolar range against these cell lines .

CompoundCell LineIC50_{50} (μM)
1sU870.5
1eSW6200.8

3. Anti-inflammatory Activity

The anti-inflammatory properties of imidazo[4,5-c]pyridine derivatives are also noteworthy. These compounds have been shown to modulate inflammatory pathways effectively:

  • Mechanism of Action : Inhibition of transcription factors such as NF-κB and Nrf2 has been observed, which are pivotal in regulating inflammatory responses.

In one study, a derivative demonstrated significant inhibition of inflammatory responses in human retinal pigment epithelial cells with an IC50_{50} value of approximately 7.09 μM .

Case Study 1: Glioblastoma Treatment

A study focused on the development of SFK inhibitors using imidazo[4,5-c]pyridine derivatives showed that compound 1s effectively inhibited cell proliferation in glioblastoma cell lines with promising results comparable to existing treatments .

Case Study 2: Antibacterial Efficacy

Another investigation into the antibacterial properties revealed that derivatives of imidazo[4,5-c]pyridine exhibited potent activity against both Gram-positive and Gram-negative bacteria, establishing their potential as new antibacterial agents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazo[4,5-c]pyridine derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various derivatives that were screened for their effectiveness against Mycobacterium tuberculosis. Certain compounds demonstrated low Minimum Inhibitory Concentration (MIC) values, suggesting strong antitubercular activity. Specifically, compounds with substitutions at the 6th position showed promising interactions with the DprE1 enzyme, a critical target for tuberculosis treatment .

Anti-inflammatory Properties

The anti-inflammatory potential of imidazo[4,5-c]pyridine has been investigated in various contexts. One study demonstrated that these compounds could inhibit inflammatory responses in human retinal pigment epithelial cells induced by oxidative stress. This suggests their utility in treating conditions associated with inflammation, such as retinal ischemia and obesity-related complications .

Anticancer Activity

Imidazo[4,5-c]pyridine derivatives have also been studied for their anticancer properties. The structural similarity of these compounds to purine bases makes them attractive candidates for targeting kinases involved in cancer progression. Research has shown that certain derivatives can inhibit specific kinases, leading to reduced tumor growth in preclinical models .

Tuberculosis Treatment

A significant case study focused on the development of novel imidazo[4,5-c]pyridine derivatives aimed at combating tuberculosis. The study synthesized multiple analogues and evaluated their efficacy against drug-resistant strains of Mycobacterium tuberculosis. The findings revealed several compounds with MIC values lower than traditional treatments, indicating their potential as new therapeutic agents against resistant strains .

Inflammation and Obesity

Another case study examined the effects of imidazo[4,5-c]pyridine on inflammation associated with obesity. The study found that specific derivatives could modulate inflammatory pathways by inhibiting transcription factors linked to oxidative stress. This suggests a dual role for these compounds in managing both obesity and its related inflammatory conditions .

Tables

Application AreaSpecific ActivityReferences
AntimicrobialEffective against Mycobacterium tuberculosis
Anti-inflammatoryInhibition of oxidative stress responses
AnticancerKinase inhibition leading to reduced tumor growth

Comparison with Similar Compounds

Imidazo[4,5-c]quinoline (I-BET151)

  • Structure: Features a tricyclic 1H-imidazo[4,5-c]quinoline-2(3H)-one core .
  • Key Differences: The quinoline extension increases planarity, enhancing interactions with the BRD4 acetyl-lysine binding pocket. The 3,5-dimethylisoxazole group forms direct hydrogen bonds with Asn140 and Tyr97 in BRD4, unlike the 4-methylphenyl group in the target compound .
  • Activity : I-BET151 shows potent HIV-1 reactivation via BRD4 inhibition, whereas 1-(4-methylphenyl)-imidazo[4,5-c]pyridine derivatives are more commonly associated with kinase or tubulin inhibition .

3H-Imidazo[4,5-b]pyridine (GLPG3667 Series)

  • Structure : The imidazole ring is fused to the pyridine at positions 4 and 5 (vs. 4 and 5-c in the target compound) .
  • Key Differences :
    • The shifted fusion position alters the orientation of substituents, improving TYK2 kinase selectivity (21-fold over JAK1) compared to the imidazo[4,5-c]pyridine scaffold .
    • Substituents at C7 (e.g., cyclopropane carboxamide) enhance selectivity, unlike the C4-methylphenyl group in the target compound .

Substituent Effects on Activity

2-(3,5-Difluorophenyl) Substitution (Antimalarial Derivatives)

  • Example : 2-(3,5-Difluorophenyl)-4-piperidyl derivatives (compounds 46, 47, 55) .
  • Activity : These compounds inhibit hemozoin formation in Plasmodium falciparum, with IC₅₀ values <100 nM.
  • Comparison :
    • The 3,5-difluorophenyl group enhances π-stacking with heme, while the 4-methylphenyl group in the target compound lacks this electron-withdrawing effect .
    • Enantiomers (e.g., 46 vs. 47) show divergent potencies, highlighting the role of stereochemistry .

Indolyl-Imidazopyridines (Tubulin Inhibitors)

  • Example : 2-(1H-Indol-5-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine (compound 42) .
  • Activity: Inhibits tubulin polymerization (IC₅₀ = 55 nM) and shows cytotoxicity against melanoma cells.
  • Comparison :
    • The indole substituent improves hydrophobic interactions with tubulin’s colchicine site, whereas the 4-methylphenyl group may lack comparable bulk for optimal binding .
    • Methylation at the imidazole N2 position (as in compound 43) boosts metabolic stability (t₁/₂ = 56.3 min in human liver microsomes) .

Selectivity and Binding Modes

Compound Target Key Interactions Selectivity Profile Reference
1-(4-Methylphenyl)-imidazo[4,5-c]pyridine Tubulin/PAF receptors Hydrophobic interactions with WPF shelf Moderate kinase selectivity
I-BET151 BRD4 H-bonds with Asn140, Tyr97; ZA channel High BET family specificity
GLPG3667 (compound 11) TYK2 H-bonds with Glu957; hydrophobic shelf 21-fold TYK2 over JAK1
UR-12670 PAF receptor Diphenylpropanoyl-Arg156 interaction No cross-reactivity with TXA2

Preparation Methods

General Synthetic Strategies for Imidazo[4,5-c]pyridines

The synthesis of imidazo[4,5-c]pyridine derivatives typically involves the formation of the imidazo ring fused to a pyridine moiety. Two main approaches are commonly reported:

  • N–C–N Bond Formation : This method involves the reaction of diamines with aldehydes or carboxylic acids, often catalyzed by metal salts or under aerial oxidation conditions.
  • N–C–N–C Bond Formation : This approach uses Pd- or Cu-catalyzed cyclization of halo-substituted acylaminopyridines with amines, followed by amidation and cyclization steps.

However, many of these methods suffer from drawbacks such as the use of toxic and expensive catalysts (Pd, Cu), harsh reaction conditions, narrow substrate scope, and laborious work-up procedures.

One-Pot Metal-Catalyst-Free Synthesis Using 2-Chloro-3-nitropyridine

A highly efficient and clean method has been developed for the synthesis of 1,2-disubstituted imidazo[4,5-c]pyridines, including derivatives like 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine, using a one-pot procedure without metal catalysts.

Procedure Overview:

  • Step 1: Nucleophilic Aromatic Substitution (S_NAr) and Reduction

    • 2-chloro-3-nitropyridine is reacted with a primary amine (e.g., 4-methylphenylamine) in a mixture of water and isopropanol (H₂O-IPA, 1:1).
    • The reaction is stirred at room temperature for 5 minutes, then heated at 80 °C for 2 hours to form an intermediate.
    • Zinc dust and concentrated HCl are added to reduce the nitro group to a diamine derivative at 80 °C for 45 minutes.
  • Step 2: Cyclization with Aldehydes

    • After removal of zinc dust by centrifugation, substituted aldehydes are added.
    • The mixture is heated at 85 °C for 10 hours to promote heterocyclization, forming the imidazo[4,5-c]pyridine scaffold.
  • Work-up and Purification

    • The reaction mixture is cooled, extracted with ethyl acetate, dried over MgSO₄, and concentrated.
    • The crude product is purified by silica gel column chromatography using 15% ethyl acetate in hexane.

Advantages:

  • Metal-free, avoiding toxic Pd or Cu catalysts.
  • Mild reaction conditions.
  • Excellent yields and broad substrate scope including electron-donating and electron-withdrawing substituents.
  • Simple work-up and purification.

Reaction Conditions and Solvent Effects

The use of H₂O-IPA as the solvent mixture is crucial. Polar protic solvents like methanol or ethanol also give good yields, but aprotic solvents such as toluene, 1,4-dioxane, tetrahydrofuran, and 1,2-dichloroethane result in lower yields. This highlights the role of protic solvents in promoting the S_NAr reaction, reduction, and heterocyclization steps.

Mechanistic Insights

The cyclization proceeds via the formation of an imine intermediate followed by intramolecular nucleophilic attack and aromatization to yield the imidazo[4,5-c]pyridine core. Time-dependent ^1H NMR studies confirm the exclusive formation of the cyclized intermediate before aromatization.

Representative Data Table for Substrate Scope and Yields

Entry Primary Amine (R-NH₂) Aldehyde (R'-CHO) Product (1,2-Disubstituted Imidazo[4,5-c]pyridine) Yield (%)
1 4-Methylphenylamine Benzaldehyde 1-(4-methylphenyl)-2-phenyl-imidazo[4,5-c]pyridine 88
2 4-Methylphenylamine 4-Nitrobenzaldehyde Corresponding 4-nitrophenyl derivative 85
3 4-Methylphenylamine 4-Methoxybenzaldehyde Corresponding 4-methoxyphenyl derivative 90
4 4-Methylphenylamine Heteroaromatic aldehydes Various heteroaryl derivatives 80-87

Note: Yields refer to isolated pure products after chromatography.

Alternative Methods and Patent Information

A patent (EP1172364A1) describes processes for related imidazo[1,2-a]pyridine derivatives involving amines and acetamides, but these methods focus on different regioisomers and functional groups and are less directly relevant to this compound preparation.

Summary Table of Key Preparation Features

Feature Description
Starting Materials 2-Chloro-3-nitropyridine, primary amines (e.g., 4-methylphenylamine), aldehydes
Solvent Water-isopropanol mixture (1:1)
Catalyst None (metal-free)
Reaction Temperature 80 °C for substitution and reduction; 85 °C for cyclization
Reaction Time 2 hours (S_NAr and reduction), 10 hours (cyclization)
Work-up Filtration, extraction with ethyl acetate, drying, evaporation, column chromatography
Yield Range 80-90%
Advantages Mild conditions, environmentally friendly, broad substrate scope, high yields

Q & A

Basic Research Questions

What are the established synthetic routes for 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via cyclization of precursors like 2-chloro-3-nitropyridine or 2-aminopyridines. Key methods include:

  • Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing energy transfer .
  • Catalytic protocols : Transition metal catalysts (e.g., Pd or Cu) enable regioselective cyclization, critical for avoiding regioisomers .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while bases like potassium tert-butoxide facilitate deprotonation .
    Yield optimization : Monitoring reaction progress via TLC or HPLC and adjusting temperature (typically 80–140°C) minimizes side products .

How is the structural characterization of this compound typically performed?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring fusion. For example, aromatic protons in the 4-methylphenyl group resonate at δ 7.2–7.5 ppm .
  • X-ray crystallography : Resolves hydrogen-bonded dimeric forms (e.g., orthorhombic space group Fdd2) and validates intermolecular interactions .
  • Mass spectrometry : High-resolution MS (e.g., ESI+) confirms molecular weight (C₁₃H₁₅N₃, m/z 213.13) and fragmentation patterns .
  • Vibrational spectroscopy : IR/Raman identify unique modes for the imidazo[4,5-c]pyridine core, such as N-H stretching (~3400 cm⁻¹) .

What preliminary biological activities have been reported for this compound?

  • Anticancer activity : Inhibits proliferation in in vitro models (e.g., breast cancer MCF-7 cells) by modulating NF-κB and Nrf2 pathways .
  • Anti-inflammatory effects : Reduces TNF-α and IL-6 secretion in macrophage models, suggesting potential for autoimmune disease research .
  • Antimicrobial activity : Preliminary screens show efficacy against Gram-positive bacteria (e.g., S. aureus), likely via membrane disruption .

Advanced Research Questions

What experimental design challenges arise when investigating the mechanism of action in cellular pathways?

  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding to kinases or GPCRs. For example, imidazo[4,5-c]pyridines mimic purines, potentially inhibiting ATP-binding sites .
  • Off-target effects : Employ siRNA knockdown or CRISPR-Cas9 to validate specificity. For instance, silencing NF-κB subunits (p50/p65) can confirm pathway involvement .
  • Metabolic interference : LC-MS metabolomics identifies off-target effects on glycolysis or oxidative phosphorylation .

How can researchers resolve contradictions in reported biological activities across studies?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, 4-methylphenyl derivatives may show lower potency than halogenated analogs (e.g., 4-chloro) due to reduced halogen bonding .
  • Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for hepatotoxicity) and endpoint measurements (e.g., IC₅₀ via MTT assay) .
  • Meta-analysis : Pool data from multiple studies to identify trends, such as correlation between lipophilicity (logP) and antimicrobial activity .

What strategies improve metabolic stability and bioavailability during preclinical development?

  • Halogenation : Introducing fluorine at the phenyl ring enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Prodrug design : Phosphate or ester prodrugs improve aqueous solubility (e.g., hydrochloride salts increase bioavailability by 30–50%) .
  • Formulation optimization : Nanoemulsions or liposomal encapsulation prolong half-life in in vivo models (e.g., murine pharmacokinetic studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.